

Spectral Data Analysis of Methyl 4-methoxybutanoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-methoxybutanoate**

Cat. No.: **B1268158**

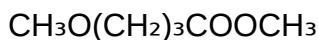
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 4-methoxybutanoate** (CAS No: 29006-01-7), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

Methyl 4-methoxybutanoate is an ester with the following chemical structure:



Molecular Formula: $\text{C}_6\text{H}_{12}\text{O}_3$ Molecular Weight: 132.16 g/mol IUPAC Name: **methyl 4-methoxybutanoate**

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the ^1H NMR, ^{13}C NMR, IR, and MS data for **methyl 4-methoxybutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of **methyl 4-methoxybutanoate** was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.66	s	3H	-COOCH ₃
~3.43	t	2H	-CH ₂ -O-
~3.32	s	3H	-OCH ₃
~2.40	t	2H	-CH ₂ -COO-
~1.93	p	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~173.8	C=O
~72.0	-CH ₂ -O-
~58.6	-OCH ₃
~51.5	-COOCH ₃
~30.6	-CH ₂ -COO-
~24.5	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[1\]](#) The spectrum for **methyl 4-methoxybutanoate** was obtained using Attenuated Total Reflectance (ATR).[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)
~1120	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

m/z	Relative Intensity	Assignment
132	Moderate	$[M]^+$ (Molecular Ion)
101	High	$[M - OCH_3]^+$
74	High	McLafferty rearrangement product
59	Moderate	$[COOCH_3]^+$
45	High	$[CH_2OCH_3]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **methyl 4-methoxybutanoate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean NMR tube.
- Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: The sample is placed in the spectrometer's magnet. The magnetic field is "locked" using the deuterium signal from the solvent, and the sample is shimmed to achieve a homogeneous magnetic field. For 1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (ATR Method)

- Sample Preparation: A small drop of liquid **methyl 4-methoxybutanoate** is placed directly onto the ATR crystal. For solid samples, a small amount of the solid is pressed firmly against the crystal.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation by the sample at various wavenumbers.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

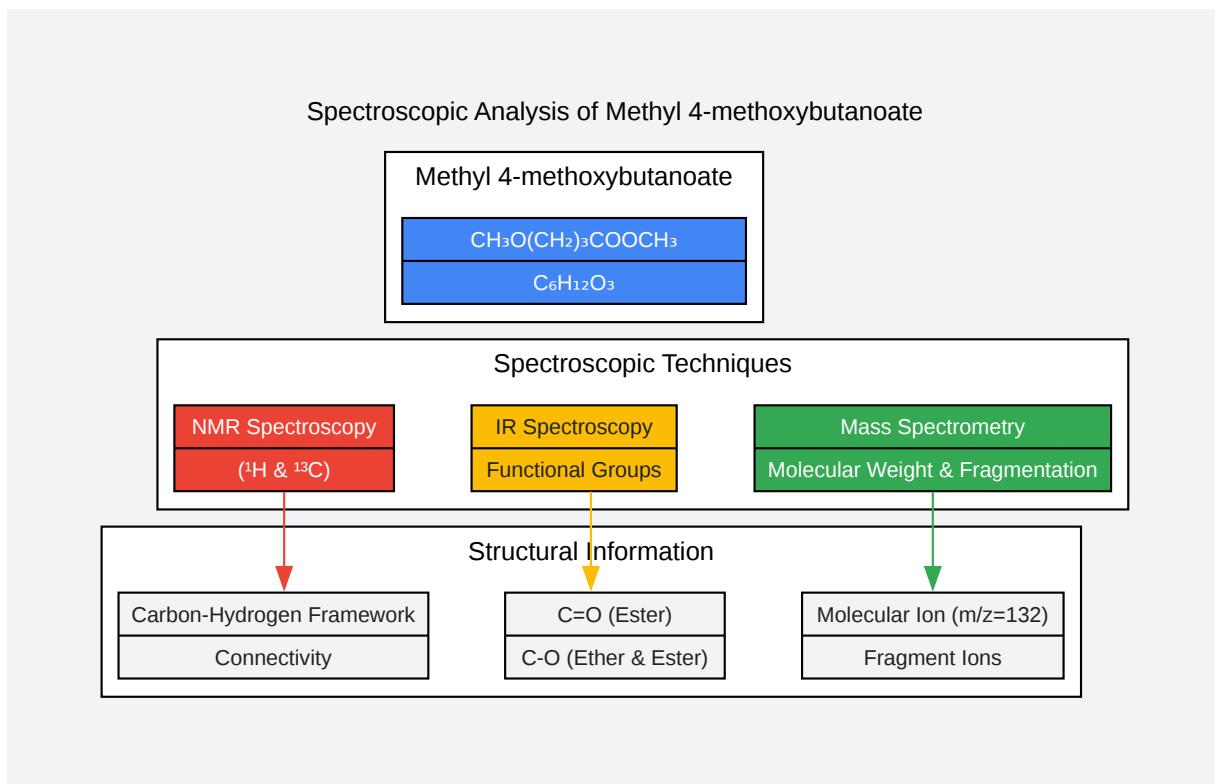
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **methyl 4-methoxybutanoate** is prepared in a volatile solvent (e.g., dichloromethane or methanol).
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- Data Acquisition:
 - Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
 - Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion.

- Data Processing: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

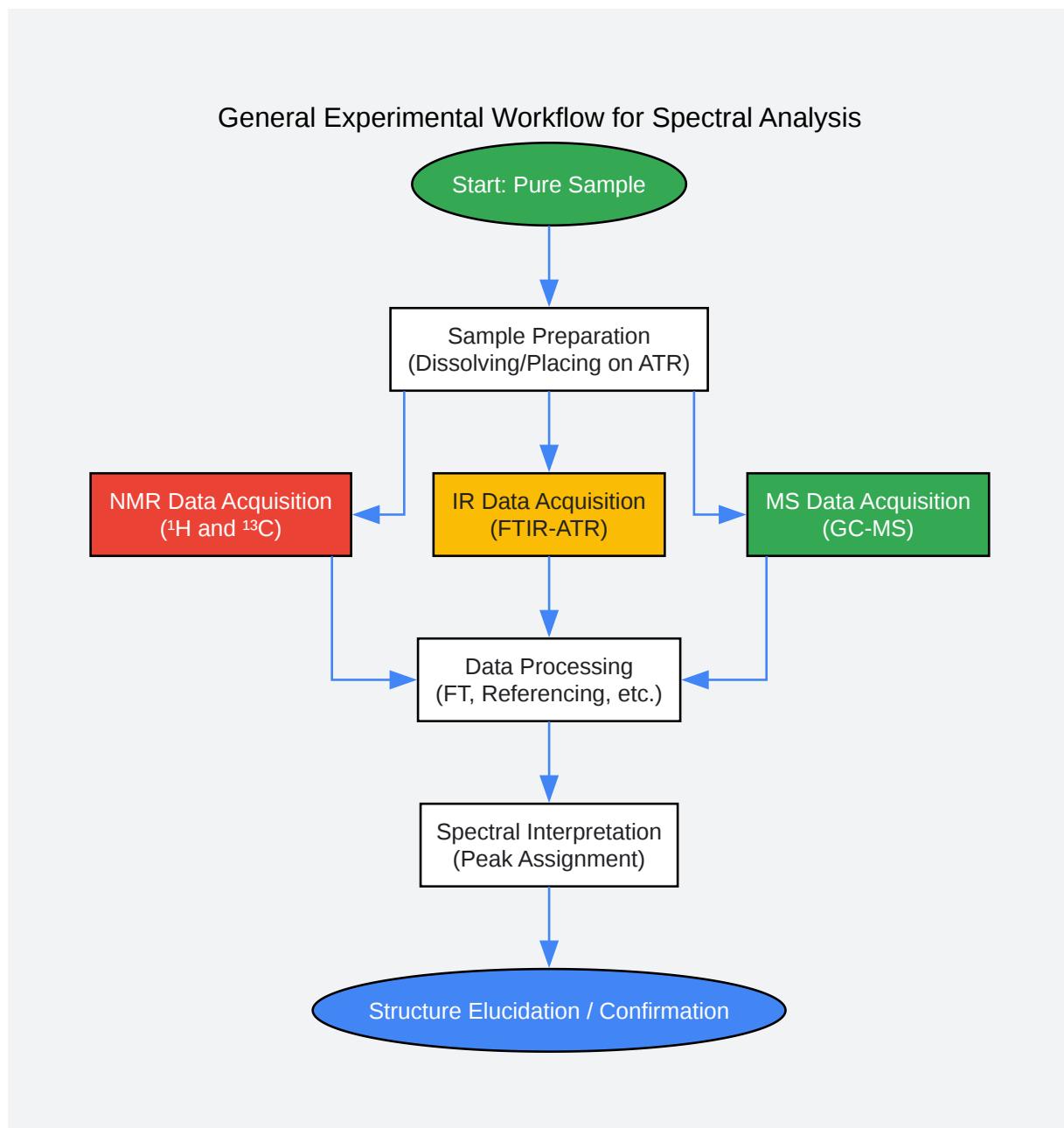
Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the information they provide, as well as a typical experimental workflow.



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Spectroscopic techniques and the structural information they provide.



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A generalized workflow for obtaining and analyzing spectral data.

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References

- 1. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem
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